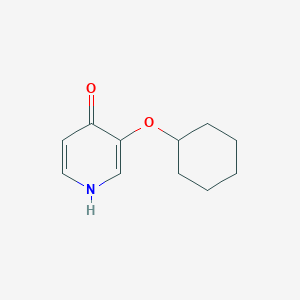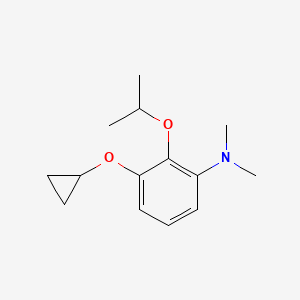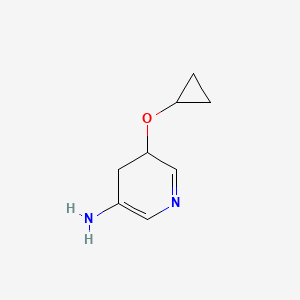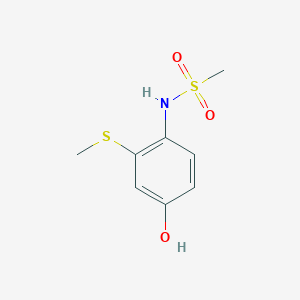
3-Tert-butoxy-5-cyclopropoxy-2-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butoxy-5-cyclopropoxy-2-isopropylpyridine is a chemical compound with the molecular formula C15H23NO2. It is known for its unique structure, which includes a pyridine ring substituted with tert-butoxy, cyclopropoxy, and isopropyl groups. This compound is primarily used in research settings and has various applications in chemistry and related fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-2-isopropylpyridine typically involves multiple steps, starting from commercially available precursors. The process often includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of suitable precursors.
Substitution Reactions: The tert-butoxy, cyclopropoxy, and isopropyl groups are introduced through substitution reactions. These reactions are carried out under controlled conditions to ensure the selective substitution of the desired positions on the pyridine ring.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production methods would involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butoxy-5-cyclopropoxy-2-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions where one or more substituents on the pyridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could result in the formation of reduced pyridine derivatives .
Applications De Recherche Scientifique
3-Tert-butoxy-5-cyclopropoxy-2-isopropylpyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-2-isopropylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tert-butoxy-3-cyclopropoxy-5-isopropoxypyridine: This compound has a similar structure but with different substitution patterns on the pyridine ring.
3-Tert-butoxy-5-cyclopropoxy-2-isopropoxypyridine: Another closely related compound with slight variations in the substituents.
Uniqueness
3-Tert-butoxy-5-cyclopropoxy-2-isopropylpyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H23NO2 |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
5-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-2-propan-2-ylpyridine |
InChI |
InChI=1S/C15H23NO2/c1-10(2)14-13(18-15(3,4)5)8-12(9-16-14)17-11-6-7-11/h8-11H,6-7H2,1-5H3 |
Clé InChI |
CUKMRMOTSHKVCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=N1)OC2CC2)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















